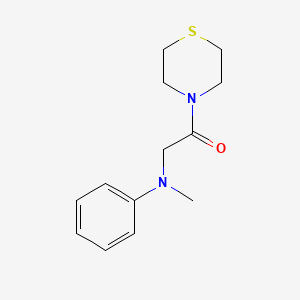
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone, also known as MATME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone is not fully understood. However, it has been suggested that its cytotoxic effects on cancer cells may be due to its ability to induce DNA damage and inhibit cell proliferation. Additionally, its neuroprotective effects may be attributed to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone has been found to have both biochemical and physiological effects. Its cytotoxic effects on cancer cells have been attributed to its ability to induce DNA damage and inhibit cell proliferation. Additionally, its neuroprotective effects have been attributed to its ability to scavenge free radicals and reduce oxidative stress. Moreover, 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through recrystallization. Additionally, it has been found to have cytotoxic effects on cancer cells and neuroprotective effects against oxidative stress-induced damage in neuronal cells. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy in vivo.
Orientations Futures
There are several future directions for the research on 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone. Firstly, further studies are needed to determine its mechanism of action and efficacy in vivo. Additionally, its potential applications in drug delivery systems need to be explored further. Moreover, the development of derivatives of 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone may lead to compounds with improved efficacy and reduced toxicity. Finally, the potential of 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease needs to be investigated further.
Conclusion:
In conclusion, 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. Its synthesis method is relatively simple, and it has been found to have cytotoxic effects on cancer cells and neuroprotective effects against oxidative stress-induced damage in neuronal cells. However, further research is needed to determine its mechanism of action and efficacy in vivo. Additionally, its potential applications in drug delivery systems need to be explored further. Finally, the development of derivatives of 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone may lead to compounds with improved efficacy and reduced toxicity.
Méthodes De Synthèse
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone can be synthesized by reacting N-methylaniline with 1,4-thiomorpholine-2,3-dione in the presence of a catalyst such as triethylamine. The reaction yields a yellow crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone has been studied for its potential applications in various research fields such as cancer therapy, neuroprotection, and drug delivery. It has been shown to have cytotoxic effects on cancer cells and can induce apoptosis. Additionally, 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone has been found to have neuroprotective effects against oxidative stress-induced damage in neuronal cells. Furthermore, 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone can be used as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-14(12-5-3-2-4-6-12)11-13(16)15-7-9-17-10-8-15/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGOTKAVIYCCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCSCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)

![2-[(4-Acetyl-3-methylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7528305.png)
![1-phenyl-3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B7528312.png)
![5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide](/img/structure/B7528317.png)
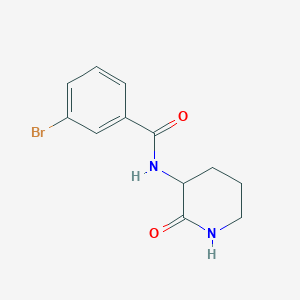
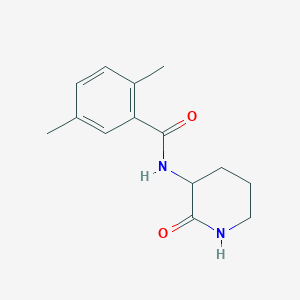
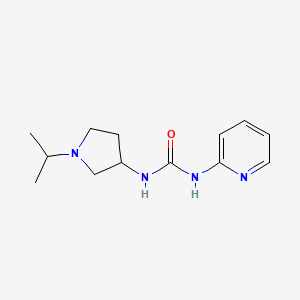
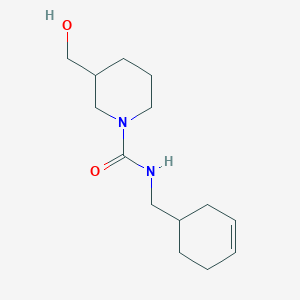
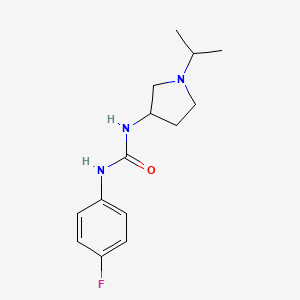
![3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528363.png)
![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)

![N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide](/img/structure/B7528391.png)